
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- is a chemical compound with the molecular formula C13H15NO2. It is a derivative of pyrrolizin-3-one, characterized by the presence of a hexahydro ring structure, a hydroxyl group, and a phenyl group.
Métodos De Preparación
The synthesis of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out using heterogeneous catalysts, which facilitate the reduction of the pyrrolizin-3-one to its hexahydro derivative. The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in achieving high diastereoselectivity . Industrial production methods may involve optimizing these reaction conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in these interactions, facilitating binding to the target sites. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- can be compared with other similar compounds, such as:
Pyrrolizidin-3-one derivatives: These compounds share a similar core structure but may differ in the substituents attached to the ring.
Hydroxylated pyrrolizidines: These compounds have hydroxyl groups at different positions, affecting their chemical properties and reactivity.
Phenyl-substituted pyrrolizidines: The presence of a phenyl group can influence the compound’s interactions with molecular targets and its overall reactivity.
The uniqueness of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
61846-07-9 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(1S,8S)-1-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2H-pyrrolizin-3-one |
InChI |
InChI=1S/C13H15NO2/c15-12-9-13(16,10-5-2-1-3-6-10)11-7-4-8-14(11)12/h1-3,5-6,11,16H,4,7-9H2/t11-,13-/m0/s1 |
Clave InChI |
MBHDVQFYBHHHEQ-AAEUAGOBSA-N |
SMILES isomérico |
C1C[C@H]2[C@](CC(=O)N2C1)(C3=CC=CC=C3)O |
SMILES canónico |
C1CC2C(CC(=O)N2C1)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


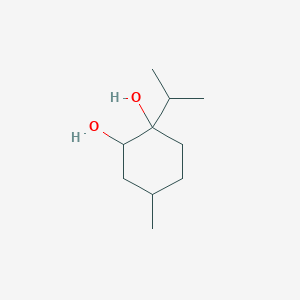
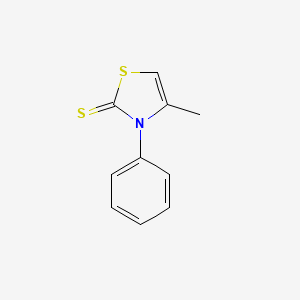
methyl}phenol](/img/structure/B14160020.png)
amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)
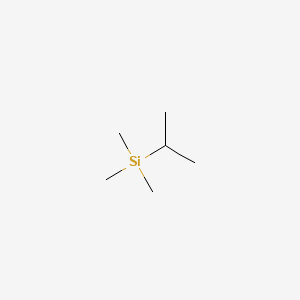


![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)

![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)

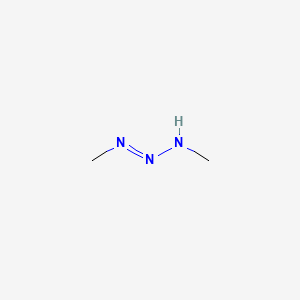
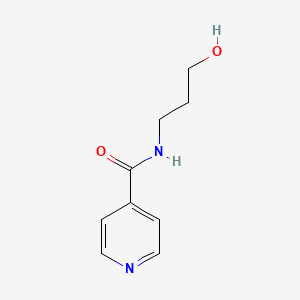
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
